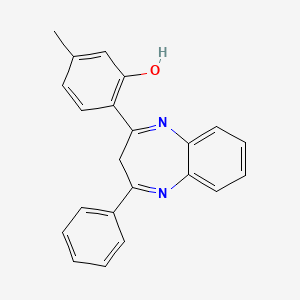![molecular formula C19H19N3O2S B11643434 (5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11643434.png)
(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(4-METHOXYPHENYL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic components, making it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
合成路线和反应条件
(5Z)-5-[4-(二甲氨基)苄叉]-3-(4-甲氧基苯基)-2-硫代咪唑烷-4-酮的合成通常涉及在特定条件下,将4-(二甲氨基)苯甲醛与3-(4-甲氧基苯基)-2-硫代咪唑烷-4-酮缩合。该反应通常在碱(如氢氧化钠)和适当的溶剂(如乙醇)存在下,在升高的温度下进行,以促进所需产物的形成。
工业生产方法
这种化合物的工业生产方法可能涉及类似的合成路线,但在更大规模上进行。该过程将针对产率和纯度进行优化,通常涉及连续流动反应器和先进的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
(5Z)-5-[4-(二甲氨基)苄叉]-3-(4-甲氧基苯基)-2-硫代咪唑烷-4-酮可以发生多种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原可以用硼氢化钠或氢化铝锂等试剂实现。
取代: 该化合物可以参与亲核取代反应,特别是在苄叉基团和甲氧基苯基团上。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 乙醇、甲醇、二氯甲烷。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生相应的亚砜或砜,而还原可能导致醇或胺的形成。
科学研究应用
(5Z)-5-[4-(二甲氨基)苄叉]-3-(4-甲氧基苯基)-2-硫代咪唑烷-4-酮具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的结构特征,被探索为潜在的治疗剂。
工业: 用于开发先进材料,如聚合物和纳米材料。
作用机制
(5Z)-5-[4-(二甲氨基)苄叉]-3-(4-甲氧基苯基)-2-硫代咪唑烷-4-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节它们的活性。确切的途径和分子靶标可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种广泛使用的化学中间体,具有类似的官能团。
卤素互化物: 含有两个或多个不同卤素原子的化合物,可以表现出类似的反应模式。
独特性
(5Z)-5-[4-(二甲氨基)苄叉]-3-(4-甲氧基苯基)-2-硫代咪唑烷-4-酮的独特之处在于其官能团和结构特征的特定组合,赋予其独特的化学和生物学特性。这种独特性使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C19H19N3O2S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-21(2)14-6-4-13(5-7-14)12-17-18(23)22(19(25)20-17)15-8-10-16(24-3)11-9-15/h4-12H,1-3H3,(H,20,25)/b17-12- |
InChI 键 |
VLASJDMBMVFGGD-ATVHPVEESA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11643357.png)
![1-[4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]ethanone](/img/structure/B11643362.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B11643368.png)
![4-methyl-2-[4-(3-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11643382.png)
![(2E)-2-[1-(2-methyl-5-oxo-4-propyltetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11643386.png)
![Ethyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11643393.png)
![5-(4-Isopropoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11643396.png)

![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylbutan-1-one](/img/structure/B11643401.png)

![(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643412.png)
![5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11643419.png)
![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643423.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
